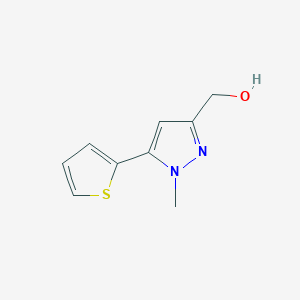

(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

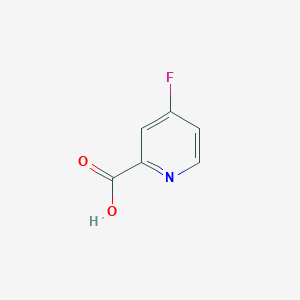

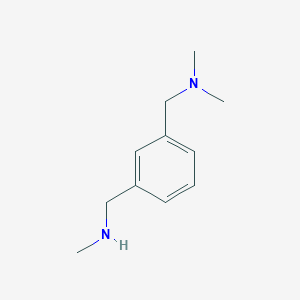

“(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol” is a pyrazole derivative . Pyrazoles are an important class of five-membered heterocyclic compounds and are widely found as the core structure in a large variety of compounds that possess important agrochemical and pharmaceutical activities .

Molecular Structure Analysis

Pyrazole is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . The specific molecular structure of “(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol” would require further analysis.

Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse and depend on the specific substituents present on the pyrazole ring . The exact chemical reactions that “(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol” undergoes would need to be determined experimentally.

Scientific Research Applications

Laboratory Chemicals

This compound is used as a laboratory chemical . It can be used in various chemical reactions and synthesis processes due to its unique structure.

Pharmacological Research

Compounds with a pyrazole core have been found to exhibit a wide range of biological activities . Therefore, “(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol” could potentially be used in pharmacological research to develop new drugs.

Antileishmanial and Antimalarial Evaluation

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound . This suggests that “(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol” could potentially be used in the research and treatment of diseases like leishmaniasis and malaria.

NAMPT Inhibitors

There is research indicating that small-molecule urea derivatives can act as novel NAMPT inhibitors . Given the structural similarity, “(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol” could potentially be used in the development of new NAMPT inhibitors.

Agro-Chemical Industries

Pyrazole core-based organic molecules have applications in agro-chemical industries . Therefore, “(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol” could potentially be used in the development of new agrochemicals.

Antioxidant Agents

Compounds with a pyrazole core have been found to exhibit antioxidant activities . This suggests that “(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol” could potentially be used in the development of new antioxidant agents.

Mechanism of Action

Target of Action

The primary target of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol is NAMPT (nicotinamide phosphoribosyltransferase) . NAMPT is an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism.

Mode of Action

This compound interacts with its target, NAMPT, by binding to its active site. The binding is characterized by a lower binding free energy, indicating a strong interaction . This interaction can lead to changes in the activity of NAMPT, potentially influencing the biosynthesis of NAD+.

Biochemical Pathways

The interaction of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol with NAMPT affects the NAD+ biosynthesis pathway. NAD+ is a vital coenzyme involved in various biochemical reactions, including those in cellular metabolism. Changes in NAD+ levels can therefore have downstream effects on these metabolic processes .

Pharmacokinetics

The compound’s lipophilicity has been adjusted to reduce direct inhibition (di) of multiple cyp isoforms , which are enzymes involved in drug metabolism. This adjustment could potentially enhance the compound’s bioavailability.

Result of Action

The molecular and cellular effects of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol’s action are likely related to its influence on NAMPT activity and, consequently, NAD+ biosynthesis. By modulating these processes, the compound could potentially affect cellular metabolism and other NAD±dependent reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol. For instance, the compound’s interaction with its target could be affected by the local concentration of NAMPT and other components of the NAD+ biosynthesis pathway. Additionally, factors such as pH and temperature could influence the compound’s stability and its ability to interact with its target .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1-methyl-5-thiophen-2-ylpyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-11-8(5-7(6-12)10-11)9-3-2-4-13-9/h2-5,12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYKWWXWCFOUID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CO)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594561 |

Source

|

| Record name | [1-Methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanol | |

CAS RN |

879896-47-6 |

Source

|

| Record name | [1-Methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)